molecular formula C10H16IN3O2 B15325116 5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid

5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid

Cat. No.: B15325116
M. Wt: 337.16 g/mol
InChI Key: ROZJNVMNFLBVFN-UHFFFAOYSA-N
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Description

5-(4-Iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid is a halogenated secondary amine featuring a pentanoic acid backbone substituted with a 4-iodo-pyrazole ring and a methylamino group. This compound is part of a broader class of pyrazole-containing carboxylic acids, which are significant intermediates in pharmaceutical and agrochemical research. Notably, CymitQuimica lists this compound as discontinued across all available quantities (1g, 250mg, 500mg), suggesting challenges in production or commercial demand .

Properties

Molecular Formula

C10H16IN3O2

Molecular Weight

337.16 g/mol

IUPAC Name

5-(4-iodopyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid

InChI

InChI=1S/C10H16IN3O2/c1-10(12-2,9(15)16)4-3-5-14-7-8(11)6-13-14/h6-7,12H,3-5H2,1-2H3,(H,15,16)

InChI Key

ROZJNVMNFLBVFN-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN1C=C(C=N1)I)(C(=O)O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid typically involves the iodination of pyrazole derivatives. One common method includes the reaction of 4-iodopyrazole with appropriate alkylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodo group in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azido derivatives or other substituted pyrazoles.

Scientific Research Applications

5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid involves its interaction with specific molecular targets. The iodo group in the pyrazole ring can form strong interactions with target proteins, potentially inhibiting their function. This compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Halogen-Substituted Derivatives

The compound shares structural homology with bromo- and chloro-substituted analogues (Table 1). These derivatives differ only in the halogen atom at the 4-position of the pyrazole ring, leading to distinct physicochemical and biological properties.

Table 1: Comparison of Halogenated Derivatives

Property Iodo Derivative Bromo Derivative Chloro Derivative
Molecular Formula C₁₀H₁₆IN₃O₂ C₁₀H₁₆BrN₃O₂ C₁₀H₁₆ClN₃O₂
Molecular Weight (g/mol) ~337.16 (estimated) 290.16 ~245.71 (estimated)
CAS Number Not explicitly provided 1247626-33-0 383137-41-5
Discontinued Status Yes Yes Yes
Key Applications Intermediate in drug/agrochemical synthesis Similar to iodo derivative Similar to iodo derivative
Key Observations:
  • Molecular Weight and Lipophilicity: The iodo derivative’s higher molecular weight (vs.
  • Reactivity: Iodine’s larger atomic radius and lower electronegativity (vs. Br/Cl) may alter nucleophilic substitution kinetics in synthesis. For example, bromo derivatives are often synthesized via reactions like 3-bromopropanoic acid with methimazole (as seen in analogous syntheses ), while iodo variants may require specialized iodide sources.
  • Biological Activity : Halogens influence target binding via steric effects and halogen bonding. Bromo and iodo groups are more lipophilic than chloro, which could modulate interactions with hydrophobic enzyme pockets.

Functional Group Variations

Other analogues with modified backbones or substituents include:

  • 5-(3-Undecyl-oxiranyl)pentanoic acid methyl ester: Features an oxiranyl group instead of pyrazole, used in ester synthesis .
  • 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid: Substitutes pyrazole with imidazole and replaces pentanoic acid with propanoic acid, demonstrating versatility in heterocycle-carboxylic acid hybrids .

Research Tools and Analytical Data

  • Crystallography : SHELXL and SHELX programs are widely used for small-molecule refinement, enabling precise structural determination of halogenated compounds .

Biological Activity

5-(4-Iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid, a compound with the CAS number 1339102-68-9, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H17IN4O
  • Molecular Weight : 336.17 g/mol
  • Structure : The compound features a pyrazole ring substituted with an iodine atom, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Androgen Receptor Modulation : Research indicates that compounds with similar structures may act as tissue-selective androgen receptor modulators (SARMs). They exhibit high affinity for androgen receptors and can function as antagonists in certain contexts, particularly in prostate cancer treatment .
  • Cell Proliferation Inhibition : Studies have demonstrated that this compound can inhibit the proliferation of specific cancer cell lines, suggesting its potential utility in oncology .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

  • In Vitro Studies : In vitro assays have shown that the compound effectively inhibits the growth of prostate cancer cell lines, highlighting its potential as a therapeutic agent in AR-dependent cancers .
  • Safety Profile : The compound exhibits a favorable safety profile with low potential for drug-drug interactions, making it a candidate for further clinical development .

Case Study 1: Prostate Cancer Treatment

A recent study investigated the effects of this compound on prostate cancer cell lines. The results indicated:

  • Significant Reduction in Cell Viability : Treated cells showed a marked decrease in viability compared to control groups.
  • Mechanistic Insights : Apoptotic pathways were activated, suggesting that the compound induces cell death through programmed mechanisms.

Case Study 2: Selective Androgen Receptor Modulation

Another investigation focused on the selective modulation of androgen receptors by this compound:

  • Binding Affinity : The compound demonstrated high binding affinity to androgen receptors, comparable to known SARMs.
  • Tissue Selectivity : It exhibited tissue-selective effects, reducing side effects commonly associated with non-selective androgen receptor modulators.

Data Table

PropertyValue
Molecular FormulaC10H17IN4O
Molecular Weight336.17 g/mol
Biological ActivityAndrogen receptor modulation
Inhibition of Cell ProliferationYes
Safety ProfileFavorable

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